1,3-Diaminopentane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

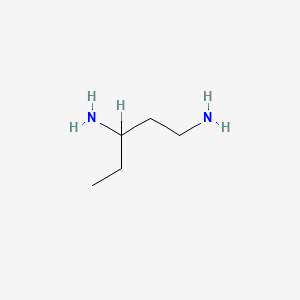

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-2-5(7)3-4-6/h5H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSXICLFTPPDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866818 | |

| Record name | 1,3-Pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a slight odor; [DuPont MSDS] | |

| Record name | 1,3-Pentanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 1,3-Pentanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-37-7 | |

| Record name | 1,3-Pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diaminopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Pentanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diaminopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIAMINOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHY9GB8KY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Diaminopentane chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,3-Diaminopentane. The information is curated for professionals in research and development, with a focus on data presentation and practical applications in organic synthesis.

Chemical Identity and Physical Properties

This compound, also known as 1,3-pentanediamine, is a colorless liquid with a slight odor. It is a versatile building block in organic chemistry, particularly in the synthesis of polymers and specialty chemicals.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 589-37-7 | [3][4][5] |

| Molecular Formula | C₅H₁₄N₂ | [3][4] |

| Molecular Weight | 102.18 g/mol | [3][4] |

| Appearance | Colorless liquid with a slight odor | [1][2] |

| Melting Point | -121 °C (lit.) | [6] |

| Boiling Point | 164 °C (lit.) | [6] |

| Density | 0.855 g/mL at 25 °C (lit.) | [6] |

| Vapor Pressure | 1.0 mmHg at 20 °C | [3][4] |

| Solubility in Water | Miscible | [7] |

| Flash Point | 59 °C (138 °F) | [6][7] |

| Refractive Index (n²⁰/D) | 1.452 (lit.) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is often found in specialized databases, the following tables summarize the expected regions for key spectral peaks based on the structure of the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 0.9 | Triplet | -CH₃ |

| ~ 1.3 - 1.6 | Multiplet | -CH₂- (ethyl and propyl chains) |

| ~ 2.6 - 3.0 | Multiplet | -CH(NH₂) and -CH₂(NH₂) |

| Broad | Singlet | -NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 10 - 15 | -CH₃ |

| ~ 25 - 45 | -CH₂- carbons |

| ~ 45 - 55 | -CH(NH₂) and -CH₂(NH₂) |

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3500 | N-H | Stretching (doublet for primary amine) |

| 2850 - 2960 | C-H | Stretching (aliphatic) |

| 1590 - 1650 | N-H | Bending (scissoring) |

| 1430 - 1470 | C-H | Bending |

| 1000 - 1250 | C-N | Stretching |

Synthesis and Experimental Protocols

A common synthetic route to 1,3-diamines involves the reduction of corresponding dinitriles or the reductive amination of keto-nitriles. A patented method for the preparation of this compound involves the hydrogenation of 3-aminovaleronitrile.[8]

General Experimental Protocol: Catalytic Hydrogenation of 3-Aminovaleronitrile

This protocol provides a generalized procedure based on common practices for similar reductions.

Materials:

-

3-Aminovaleronitrile

-

Raney® Cobalt catalyst (promoted with chromium, nickel, molybdenum, iron, or manganese)[8]

-

Solvent (e.g., anhydrous ethanol (B145695) or methanol)

-

Aqueous sodium hydroxide (B78521) solution

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (autoclave)

Procedure:

-

Reactor Setup: The high-pressure autoclave is charged with 3-aminovaleronitrile, the solvent, the Raney® Cobalt catalyst, and an aqueous solution of sodium hydroxide. The presence of an aqueous caustic solution can enhance the selectivity towards the desired this compound.[8]

-

Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.

-

Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring. The progress of the reaction is monitored by measuring the uptake of hydrogen.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released. The catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Note: The specific reaction conditions (temperature, pressure, catalyst loading, and reaction time) would need to be optimized for yield and purity.

Applications in Organic Synthesis

This compound serves as a valuable bifunctional monomer in polymer chemistry and as a building block in the synthesis of more complex organic molecules. Its two primary amine groups offer sites for various chemical transformations.

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a polyamide, a common application for diamines.

Safety Information

This compound is a corrosive and flammable liquid.[2][3] It can cause severe skin burns and eye damage.[2][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood.

Table 5: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable Liquids | Flammable liquid and vapor (H226) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dytek.invista.com [dytek.invista.com]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS 589-37-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 1,3-diamine synthesis by amination [organic-chemistry.org]

- 8. CN100430367C - Preparation of this compound by Hydrogenation of 3-Aminovaleronitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,3-Diaminopentane: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diaminopentane, also known as 1,3-pentanediamine, is a five-carbon aliphatic diamine with the chemical formula C₅H₁₄N₂. This technical guide provides a comprehensive overview of its molecular structure, chemical and physical properties, and current applications, with a focus on its utility as a building block in organic synthesis and materials science. While direct applications in drug development are not prominent, its structural motif is relevant to medicinal chemistry as a scaffold for the synthesis of more complex molecules. This document summarizes key quantitative data, outlines a general synthetic approach, and presents a logical workflow for its application in polymer synthesis.

Molecular Structure and Chemical Formula

This compound is a linear-chain pentane (B18724) substituted with two amino groups at the first and third carbon positions. Its structure is characterized by a primary amine at one end and a secondary amine attached to the third carbon of the pentane backbone.

-

Chemical Formula : C₅H₁₄N₂[1]

-

IUPAC Name : pentane-1,3-diamine[1]

-

CAS Number : 589-37-7

-

Molecular Weight : 102.18 g/mol [1]

-

SMILES : CCC(CCN)N

-

InChI Key : WTSXICLFTPPDTL-UHFFFAOYSA-N

The presence of two amine groups makes this compound a versatile building block in chemical synthesis, capable of undergoing a variety of reactions, including acylation, alkylation, and condensation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |

| Boiling Point | 164 °C | --INVALID-LINK-- |

| Melting Point | -121 °C | --INVALID-LINK-- |

| Density | 0.855 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.452 | --INVALID-LINK-- |

| Flash Point | 59 °C (138 °F) | --INVALID-LINK-- |

| Vapor Pressure | 1.0 mmHg | --INVALID-LINK-- |

| pKa₁ | 10.97 | --INVALID-LINK-- |

| pKa₂ | 8.92 | --INVALID-LINK-- |

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are best obtained from dedicated databases, typical spectral features can be predicted based on its structure.

Experimental Protocols

General Synthetic Approach for 1,3-Diamines

Example: Reductive Amination of a Dinitrile

-

Reaction Setup : A high-pressure autoclave reactor is charged with the appropriate dinitrile precursor, a suitable solvent (e.g., ethanol (B145695) or ammonia-saturated ethanol), and a hydrogenation catalyst (e.g., Raney nickel or a rhodium-based catalyst).

-

Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure. The reaction mixture is heated to a designated temperature and stirred vigorously for a set period.

-

Work-up : After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification : The crude diamine is purified by distillation under reduced pressure to yield the final product.

Note: This is a generalized procedure and the specific conditions (temperature, pressure, catalyst, and reaction time) would need to be optimized for the synthesis of this compound.

Applications in Synthesis

The primary application of this compound is as a monomer in the synthesis of polyamides and as a curing agent for epoxy resins.[] Its unique structure can impart specific properties to the resulting polymers.

Polyamide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a polyamide using this compound as a monomer.

Caption: Workflow for Polyamide Synthesis.

Relevance in Medicinal Chemistry and Drug Development

While this compound is not a known therapeutic agent itself, the 1,3-diamine structural motif is a recognized privileged scaffold in medicinal chemistry.[3][4] Such scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for the design of novel drugs.

The 1,3-diamine functionality can be incorporated into larger molecules to:

-

Introduce basic centers for salt formation and improved solubility.

-

Act as a linker between different pharmacophoric groups.

-

Serve as a precursor for the synthesis of heterocyclic systems, such as diazepines, which are present in a number of biologically active compounds.[3]

The logical workflow for utilizing a diamine scaffold in drug discovery is depicted below.

Caption: Diamine Scaffold in Drug Discovery.

Safety and Handling

This compound is classified as a corrosive and flammable liquid. It can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary utility lies in the field of polymer chemistry as a monomer for the synthesis of polyamides and as a curing agent. While not directly employed as a therapeutic agent, its 1,3-diamine scaffold holds potential as a building block in the design and synthesis of new molecular entities for drug discovery. Further research into the biological activities of derivatives of this compound could open up new avenues for its application in the pharmaceutical sciences.

References

Synthesis of 1,3-Diaminopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopentane, also known as 1,3-pentanediamine, is a five-carbon aliphatic diamine with applications in the synthesis of polymers, as a crosslinking agent, and as a building block in the development of pharmaceutical and agrochemical compounds. Its structural features, including the presence of two primary amine groups at positions 1 and 3, make it a versatile intermediate for creating a variety of molecular architectures. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation and application.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several chemical routes. This guide focuses on two prominent methods: the hydrogenation of 3-aminopentanenitrile (B1594277) and the reductive amination of a dicarbonyl compound, analogous to established procedures for similar diamines. A third potential pathway, the Hofmann rearrangement of a suitable diamide, is also discussed as a plausible, though less directly documented, route.

Pathway 1: Hydrogenation of 3-Aminopentanenitrile

This two-step pathway is a well-documented and industrially relevant method for the production of this compound. It begins with the synthesis of the key intermediate, 3-aminopentanenitrile, followed by its catalytic hydrogenation to the final diamine product.

Step 1: Synthesis of 3-Aminopentanenitrile

The initial step involves the reaction of 2-pentenenitrile (B77955) with ammonia (B1221849). This process, known as cyanobutylation, yields 3-aminopentanenitrile.

Step 2: Hydrogenation to this compound

The resulting 3-aminopentanenitrile is then reduced via catalytic hydrogenation to afford this compound. The use of a promoted Raney cobalt catalyst in the presence of an aqueous caustic solution has been shown to enhance the selectivity of this reaction.

Experimental Protocols & Data

The following tables summarize the experimental conditions and quantitative data for this two-step synthesis pathway, based on patent literature.

Table 1: Synthesis of 3-Aminopentanenitrile

| Parameter | Value |

| Reactants | cis-2-Pentenenitrile (B1312415), 29% Aqueous Ammonia |

| Molar Ratio (Ammonia:Nitrile) | ~1.15:1 (15% molar excess of ammonia) |

| Temperature | 90-110 °C |

| Pressure | 60-110 psig (autogenous) |

| Reaction Time | 4-10 hours |

| Solvent | Water (from aqueous ammonia) |

| Yield/Selectivity | 90% isolated yield; 91% selectivity at 97% conversion |

Table 2: Hydrogenation of 3-Aminopentanenitrile to this compound

| Parameter | Value |

| Reactant | 3-Aminopentanenitrile |

| Reducing Agent | Hydrogen Gas |

| Catalyst | Raney® Cobalt (promoted with Cr, Ni, Mo, Fe, or Mn) |

| Solvent/Additive | Aqueous Caustic Solution (e.g., alkali metal hydroxide) |

| Key Benefit of Additive | Enhanced selectivity to this compound |

| Yield | High (specific quantitative yield not provided in abstract) |

Detailed Methodology: Synthesis of 3-Aminopentanenitrile

-

A mixture of approximately 70% by weight of cis-2-pentenenitrile (within a crude mixture) and a 15% molar excess of 29% aqueous ammonia relative to the cis-2-pentenenitrile content is charged into a stirred batch reactor.

-

The reactor is sealed, and the mixture is heated to a temperature between 90°C and 110°C.

-

The reaction is allowed to proceed for approximately 4 to 10 hours, during which an autogenous pressure of 60 to 118 psig will develop.

-

Upon completion, the crude reaction mixture is subjected to vacuum distillation to remove low-boiling impurities and water.

-

The resulting product is 3-aminopentanenitrile.

Detailed Methodology: Hydrogenation of 3-Aminopentanenitrile

While the full detailed protocol is proprietary to the patent, the key aspects are as follows:

-

3-Aminopentanenitrile is subjected to hydrogenation in the presence of a Raney® cobalt catalyst.

-

The catalyst is promoted with one or more of the following metals: chromium, nickel, molybdenum, iron, or manganese.

-

The reaction is carried out in the presence of an aqueous caustic solution, such as an alkali metal hydroxide, to improve the selectivity towards the desired this compound.

Pathway 2: Reductive Amination of Pentane-1,3-dione (Analogous Pathway)

Experimental Workflow and Conditions (Based on Analogy)

The experimental setup would likely involve a one-pot or two-step process.

In-Depth Technical Guide to the Physical Properties of 1,3-Pentanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentanediamine (also known as 1,3-diaminopentane or by its trade name DYTEK® EP) is a low viscosity, liquid diamine with a branched, asymmetric structure.[1][2] This unique molecular architecture, featuring an ethyl group, imparts distinct physical and chemical properties that are leveraged in a variety of applications, including as a monomer for polyamides, an epoxy curative, and in the formulation of coatings, adhesives, and sealants.[1] A thorough understanding of its physical properties is crucial for its effective use in research, process development, and formulation. This guide provides a comprehensive overview of the key physical characteristics of 1,3-pentanediamine, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical Properties

The physical properties of 1,3-pentanediamine are summarized in the table below. These values have been compiled from various sources and represent typical data.

| Property | Value | Units | Conditions |

| Molecular Weight | 102.18 | g/mol | |

| Boiling Point | 164 | °C | (lit.) |

| Melting Point | -121 | °C | (lit.) |

| Glass Transition Temperature (Tg) | -117 | °C | |

| Density | 0.855 | g/mL | at 25 °C (lit.) |

| Flash Point | 59 (closed cup) / 138 | °C / °F | |

| Vapor Pressure | 1.0 | mmHg | at 20 °C |

| Refractive Index | 1.4512 - 1.452 | at 20 °C (lit.) | |

| Solubility in Water | Miscible | ||

| pKa1 | 10.97 | at 25 °C | |

| pKa2 | 8.92 | at 25 °C | |

| Viscosity | 1.89 | cP | at 25 °C |

| Surface Tension | 32.2 | dyn/cm | at 24.5 °C |

| Heat of Vaporization | 15.9 | kcal/mol | at 160 °C |

| Heat of Solution | 9.9 | kcal/mol | at 30 °C |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid amines like 1,3-pentanediamine.

Boiling Point Determination (Micro-Boiling Point Method)

The micro-boiling point method is a convenient and accurate technique for determining the boiling point of a small liquid sample.

Apparatus:

-

Test tube (150 mm diameter)

-

Pasteur pipette

-

Small magnetic stirring bar

-

Heating block with magnetic stirrer

-

Thermometer

-

Clamps and stand

Procedure:

-

Introduce approximately 0.5 mL of 1,3-pentanediamine into the test tube using a Pasteur pipette and add the magnetic stirring bar.

-

Place the test tube in the heating block and clamp it securely.

-

Position the thermometer with the bulb approximately 1 cm above the liquid surface.

-

Begin heating and stirring the sample.

-

Observe for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube (refluxing).

-

The thermometer bulb should be at the level of the condensation ring for an accurate measurement.

-

When the liquid is gently refluxing, the thermometer reading will stabilize. This stable temperature is the boiling point.

-

Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

Melting Point Determination (Capillary Method)

Due to its very low melting point, the determination for 1,3-pentanediamine requires a specialized low-temperature apparatus. The general principle of the capillary method is as follows:

Apparatus:

-

Melting point apparatus with a suitable cooling system

-

Capillary tubes

-

Thermometer

Procedure:

-

Introduce a small amount of solidified 1,3-pentanediamine into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point.

-

Slowly heat the sample (approximately 1-2 °C per minute) as it approaches the melting point.

-

Record the temperature at which the first signs of melting are observed (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

Density Determination (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle with a known volume)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty.

-

Fill the pycnometer with 1,3-pentanediamine, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Remove the pycnometer from the bath, carefully wipe it dry, and weigh it.

-

The mass of the 1,3-pentanediamine is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index.

-

Using a dropper, place a few drops of 1,3-pentanediamine onto the lower prism.

-

Close the prisms and allow the sample to come to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid chemical such as 1,3-pentanediamine.

Caption: Workflow for the determination of physical properties of 1,3-pentanediamine.

References

An In-depth Technical Guide to 1,3-Diaminopentane (CAS: 589-37-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopentane (CAS number 589-37-7), also known as 1,3-pentanediamine, is a colorless liquid organic compound. As a member of the diamine class, it possesses two primary amine groups, which contribute to its chemical reactivity and make it a valuable building block in various chemical syntheses. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral data, and safety information, tailored for a technical audience in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a ready reference for experimental planning and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄N₂ | [1][2] |

| Molecular Weight | 102.18 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Odor | Slight | [4] |

| Density | 0.855 g/mL at 25 °C | [3][5] |

| Melting Point | -121 °C | [3][5] |

| Boiling Point | 164 °C | [3][5] |

| Flash Point | 138 °F (59 °C) | [3] |

| Vapor Pressure | 2.22 mmHg at 25°C | [3] |

| Refractive Index | n20/D 1.452 | [3][5] |

| pKa | 10.45 ± 0.35 (Predicted) | [3] |

| Solubility | Soluble in water and many polar organic solvents. |

Synthesis

While specific laboratory-scale experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, an industrial-scale process involves the catalytic hydrogenation of 3-aminovaleronitrile.[6] This process provides a viable route to obtaining this compound.

Conceptual Experimental Protocol: Catalytic Hydrogenation of 3-Aminovaleronitrile

This protocol is a conceptual adaptation of the industrial process described in the patent literature for laboratory-scale synthesis.[6]

Materials:

-

3-Aminovaleronitrile

-

Raney® cobalt catalyst (promoted with chromium, nickel, molybdenum, iron, or manganese)[6]

-

Aqueous sodium hydroxide (B78521) solution

-

Anhydrous solvent (e.g., dioxane, tetrahydrofuran, or an alcohol like methanol (B129727) or isopropanol)

-

Hydrogen gas

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for reaction setup, workup, and purification

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Methodology:

-

Catalyst Preparation and Reactor Setup: In a high-pressure reactor vessel, the Raney® cobalt catalyst is introduced under an inert atmosphere to prevent deactivation.

-

Charging the Reactor: A solution of 3-aminovaleronitrile in a suitable anhydrous solvent is prepared. To this solution, an aqueous solution of sodium hydroxide is added. This mixture is then transferred to the hydrogenation reactor containing the catalyst. The presence of an alkali metal hydroxide is reported to enhance the selectivity towards this compound.[6]

-

Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual air. The vessel is then pressurized with hydrogen to the desired pressure and heated to the reaction temperature. The reaction mixture is agitated vigorously to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen gas. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture.

-

Work-up and Isolation: Upon completion of the reaction, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product as a colorless liquid.

Logical Workflow for the Synthesis of this compound:

Spectral Data

The following tables summarize the available spectral data for this compound, which are crucial for its identification and characterization.

1H NMR Spectral Data

| Peak | Chemical Shift (ppm) | Multiplicity | Assignment |

| A | 2.796 | m | CH₂-N (alpha to N) |

| B | 2.726 | m | CH₂-N (alpha to N) |

| C | 2.079 | m | CH-N (gamma to other N) |

| D | 1.45 | m | CH₂ (beta to N) |

| E | 1.38 | m | CH₂ (beta to N) |

| F | 1.30 | m | CH₂ (beta to N) |

| G | 1.3 | m | NH₂ |

| J | 0.924 | t | CH₃ |

| Note: Assignments are based on typical chemical shifts and may require further 2D NMR analysis for definitive confirmation. Data from ChemicalBook. |

13C NMR Spectral Data

Detailed, publicly available assigned 13C NMR data for this compound is limited. Researchers should perform their own analysis for confirmation.

IR and Mass Spectral Data

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of specific studies in the peer-reviewed scientific literature detailing the biological activity, pharmacological effects, or associated signaling pathways of this compound. While diamines, in general, play various roles in biological systems, and some are known to interact with receptors and enzymes, no such data has been published specifically for this compound.

Given its structural similarity to other biologically active diamines, it could be a candidate for investigation in areas such as:

-

Receptor binding studies: Particularly for receptors that recognize polyamines.

-

Enzyme inhibition assays: To screen against enzymes involved in polyamine metabolism or other relevant pathways.

-

Antimicrobial activity screening: As many polyamine analogues exhibit antimicrobial properties.

Logical Flow for Investigating Potential Biological Activity:

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. 1,3-Pentanediamine - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | 589-37-7 [chemicalbook.com]

- 6. CN100430367C - Preparation of this compound by Hydrogenation of 3-Aminovaleronitrile - Google Patents [patents.google.com]

A Technical Guide to the Microbial Biosynthesis of Diamines: Pathways, Engineering, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamines, organic compounds containing two amino groups, are crucial platform chemicals for the synthesis of polyamides, polyurethanes, and other valuable polymers. They also play essential roles in cellular physiology. The microbial biosynthesis of diamines from renewable feedstocks presents a sustainable and environmentally friendly alternative to traditional chemical synthesis. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways of various diamines in microorganisms, details metabolic engineering strategies for enhanced production, and offers detailed protocols for key experimental procedures.

Core Biosynthetic Pathways of Diamines in Microorganisms

Microorganisms utilize several distinct pathways for the biosynthesis of diamines, primarily centered around the decarboxylation of amino acids. The most well-characterized pathways lead to the production of putrescine (1,4-diaminobutane) and cadaverine (B124047) (1,5-diaminopentane). Other important diamines, such as 1,3-diaminopropane (B46017), spermidine (B129725), and spermine (B22157), are also synthesized through specific enzymatic routes.

Putrescine (1,4-Diaminobutane) Biosynthesis

Putrescine is a key diamine found in a wide range of organisms. Its biosynthesis in microorganisms primarily occurs through three main pathways originating from L-arginine and L-ornithine.

-

Ornithine Decarboxylase (ODC) Pathway: This is the most direct route to putrescine, involving the decarboxylation of L-ornithine, a reaction catalyzed by ornithine decarboxylase (ODC), encoded by the speC or speF gene.[1] This pathway is prevalent in many bacteria, including Escherichia coli.[1]

-

Arginine Decarboxylase (ADC) Pathway: In this pathway, L-arginine is first decarboxylated to agmatine (B1664431) by arginine decarboxylase (ADC), encoded by the speA gene. Agmatine is then hydrolyzed to putrescine and urea (B33335) by agmatinase (or agmatine ureohydrolase), the product of the speB gene.

-

Agmatine Deiminase (AgDI) Pathway: This pathway also starts with the conversion of arginine to agmatine. Agmatine is then converted to N-carbamoylputrescine by agmatine deiminase (AgDI). Subsequently, N-carbamoylputrescine is hydrolyzed to putrescine. This pathway is found in some bacteria and can contribute to acid resistance.

Cadaverine (1,5-Diaminopentane) Biosynthesis

Cadaverine is synthesized from L-lysine through the action of lysine (B10760008) decarboxylase (LDC).[2] In E. coli, there are two isoforms of this enzyme: an inducible LDC encoded by cadA and a constitutive LDC encoded by ldcC.[2] The cadA gene is part of the cadBA operon, which also includes cadB, a gene encoding a lysine/cadaverine antiporter that exports cadaverine in exchange for lysine.[2][3] The expression of the cadBA operon is tightly regulated by low pH, anaerobiosis, and the presence of lysine.[2]

1,3-Diaminopropane Biosynthesis

The biosynthesis of 1,3-diaminopropane can proceed through different pathways in various microorganisms. In some Pseudomonas and Acinetobacter species, it is synthesized from L-aspartate-β-semialdehyde.[4][5] This involves the enzymes L-2,4-diaminobutyrate aminotransferase and L-2,4-diaminobutyrate decarboxylase.[4]

Spermidine and Spermine Biosynthesis

Spermidine and spermine are polyamines synthesized from putrescine. The biosynthesis of spermidine involves the transfer of an aminopropyl group from S-adenosylmethionine (SAM) to putrescine, a reaction catalyzed by spermidine synthase. Spermine is subsequently formed by the addition of another aminopropyl group to spermidine, catalyzed by spermine synthase. Bacteria can utilize different pathways for spermidine synthesis, including a recently discovered pathway involving carboxyaminopropylagmatine.[6]

Metabolic Engineering Strategies for Enhanced Diamine Production

To improve the microbial production of diamines, various metabolic engineering strategies have been employed to increase precursor supply, eliminate competing pathways, and enhance the expression and efficiency of key enzymes.

Key Strategies Include:

-

Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes in the diamine biosynthetic pathways, such as ornithine decarboxylase (speC) for putrescine and lysine decarboxylase (cadA or ldcC) for cadaverine, is a common strategy to enhance production.

-

Deletion of Competing Pathways: Knocking out genes involved in competing metabolic pathways helps to channel metabolic flux towards the desired diamine. For example, deleting genes responsible for the degradation of the precursor amino acids or the diamine products can significantly increase yields.

-

Increasing Precursor Supply: Engineering the upstream pathways to increase the intracellular concentration of precursor amino acids like L-ornithine and L-lysine is crucial for high-titer diamine production. This can involve overexpressing genes in the precursor biosynthesis pathway and removing feedback inhibition.

-

Promoter Engineering: Fine-tuning the expression levels of key genes through promoter engineering allows for a balanced metabolic flux and can prevent the accumulation of toxic intermediates.

-

Cofactor Engineering: Ensuring an adequate supply of necessary cofactors, such as pyridoxal (B1214274) 5'-phosphate (PLP) for decarboxylases, can enhance enzyme activity and overall production.

Quantitative Data on Diamine Production

The following tables summarize quantitative data on the production of various diamines in metabolically engineered microorganisms and the kinetic properties of key enzymes.

Table 1: Production of Diamines in Engineered Microorganisms

| Diamine | Microorganism | Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Putrescine | Corynebacterium glutamicum | Overexpression of speC, deletion of argF and argR | 19 | 0.16 | 0.55 | [7] |

| Putrescine | Escherichia coli | Overexpression of speC and ornithine biosynthesis genes, deletion of degradation pathways and rpoS | 24.2 | 0.168 | 0.75 | [8] |

| Cadaverine | Escherichia coli | Overexpression of cadA and dapA, deletion of degradation pathways | 9.61 | - | 0.32 | [9] |

| Cadaverine | Corynebacterium glutamicum | Overexpression of ldcC and lysine biosynthesis genes | 103.8 | - | - | [10] |

| 1,3-Diaminopropane | Escherichia coli | Heterologous expression of dat and ddc from A. baumannii, overexpression of ppc and aspC, deletion of pfkA | 13 | 0.1 | - | [1] |

| 1,6-Diaminohexane | Escherichia coli | Heterologous expression of a multi-enzyme pathway from adipic acid | 0.2385 | - | - | [11] |

Table 2: Kinetic Parameters of Key Diamine Biosynthesis Enzymes

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |

| Lysine Decarboxylase (CadA) | Escherichia coli | L-Lysine | 0.27 | 0.008148 | - | 5.5 | 37 | [12] |

| Lysine Decarboxylase (LdcC) | Escherichia coli | L-Lysine | 0.84 | 0.02721 | - | 5.5 | 37 | [12] |

| Lysine Decarboxylase (VvCadA) | Vibrio vulnificus | L-Lysine | 0.45 | 9.45 (µM/min) | 1.58 | 6.0 | 37 | |

| Ornithine Decarboxylase | Escherichia coli | L-Ornithine | - | - | - | 7.0 | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of diamine biosynthesis.

Protocol 1: Assay for Lysine Decarboxylase (LDC) Activity

This protocol is adapted from a colorimetric assay based on the reaction of the product, cadaverine, with 2,4,6-trinitrobenzenesulfonic acid (TNBS).

Materials:

-

Purified LDC enzyme or cell lysate

-

L-lysine solution (substrate)

-

Pyridoxal 5'-phosphate (PLP) solution (cofactor)

-

Sodium acetate (B1210297) buffer (0.5 M, pH 5.5)

-

Potassium carbonate (K2CO3) solution (1 M)

-

2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (10.2 mM)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10 µg/ml of lysine decarboxylase in 0.5 M sodium acetate buffer (pH 5.5), 1 nM PLP, and varying concentrations of L-lysine (1 mM to 10 mM). The total volume should be standardized (e.g., 1 ml).

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop Reaction: Stop the reaction by adding 1 ml of 1 M potassium carbonate.

-

Derivatization: Add 1 ml of 10.2 mM TNBS solution to each sample and incubate for 5 minutes at 40°C.

-

Extraction: Add 2 ml of toluene to each tube and vortex for 20 seconds to extract the TNP-cadaverine adduct.

-

Phase Separation: Centrifuge the tubes at 2000 rpm for 5 minutes to separate the aqueous and organic phases.

-

Measurement: Carefully transfer the upper toluene layer to a cuvette and measure the absorbance at 340 nm.

-

Calculation: The amount of cadaverine produced is proportional to the absorbance at 340 nm. A standard curve using known concentrations of cadaverine should be prepared to quantify the results.

Protocol 2: Assay for Ornithine Decarboxylase (ODC) Activity

This protocol describes a spectrophotometric assay for ODC activity based on the reaction of putrescine with TNBS.

Materials:

-

Purified ODC enzyme or cell lysate

-

L-ornithine solution (substrate)

-

PLP solution (cofactor)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

TNBS solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme sample, L-ornithine, and PLP in a suitable buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop Reaction: Terminate the reaction by adding an equal volume of TCA solution.

-

Derivatization and Extraction: The product, putrescine, is reacted with TNBS to form a colored product that is soluble in 1-pentanol.

-

Measurement: The absorbance of the 1-pentanol phase is measured at a specific wavelength (e.g., 426 nm).[4]

-

Quantification: The amount of putrescine is determined by comparing the absorbance to a standard curve.

Protocol 3: Quantification of Diamines by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of diamines in microbial culture supernatants using pre-column derivatization with benzoyl chloride followed by reversed-phase HPLC.

Materials:

-

Microbial culture supernatant

-

Perchloric acid (PCA)

-

Sodium hydroxide (B78521) (NaOH)

-

Benzoyl chloride

-

Diethyl ether or chloroform

-

Methanol or acetonitrile (B52724) (HPLC grade)

-

HPLC system with a C18 column and a UV detector

-

Diamine standards (putrescine, cadaverine, etc.)

Procedure:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

To the supernatant, add PCA to a final concentration of 5% (v/v) to precipitate proteins.

-

Centrifuge to remove the precipitated proteins.

-

-

Derivatization:

-

Take a known volume of the deproteinized supernatant and adjust the pH to alkaline (e.g., pH 9-10) with NaOH.

-

Add benzoyl chloride and vortex vigorously for a few minutes.

-

-

Extraction:

-

Extract the benzoylated diamines into an organic solvent like diethyl ether or chloroform.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Re-dissolve the dried residue in the HPLC mobile phase (e.g., a mixture of acetonitrile and water).

-

Inject a known volume of the sample into the HPLC system.

-

Separate the benzoylated diamines on a C18 column using a suitable gradient of acetonitrile and water.

-

Detect the derivatives using a UV detector at a wavelength of approximately 254 nm.

-

-

Quantification:

-

Identify and quantify the diamines by comparing the retention times and peak areas with those of known standards.

-

Signaling Pathways and Experimental Workflows

The biosynthesis of diamines is tightly regulated in microorganisms. Visualizing these pathways and the workflows for their engineering can provide valuable insights.

Biosynthetic Pathways

Caption: Core biosynthetic pathways for putrescine, cadaverine, and spermidine.

Experimental Workflow for Metabolic Engineering

Caption: A typical workflow for the metabolic engineering of microorganisms for diamine production.

Regulatory Network of the cad Operon in E. coli

Caption: Simplified regulatory network of the cadBA operon in E. coli.

References

- 1. New routes for spermine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Two genes involved in the 1,3-diaminopropane production pathway in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving putrescine production by Corynebacterium glutamicum by fine-tuning ornithine transcarbamoylase activity using a plasmid addiction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Transcriptomic Changes in Response to Putrescine Production in Metabolically Engineered Corynebacterium glutamicum [frontiersin.org]

- 9. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polyamines in Eukaryotes, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane-1,3-diamine, formerly known as 1,3-diaminopentane, is a low viscosity, liquid diamine with a characteristic asymmetric structure.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to research and development.

IUPAC Name

The officially recognized IUPAC name for this compound is pentane-1,3-diamine .[2]

Physicochemical and Toxicological Properties

Pentane-1,3-diamine is a colorless liquid with a slight odor.[1][2] A comprehensive summary of its physical, chemical, and toxicological properties is presented in Table 1.

Table 1: Physicochemical and Toxicological Properties of Pentane-1,3-diamine

| Property | Value | Source |

| Molecular Formula | C5H14N2 | [1][2] |

| Molecular Weight | 102.18 g/mol | [1][2] |

| CAS Registry Number | 589-37-7 | [1][2] |

| Density | 0.855 g/mL at 25°C | [1] |

| Boiling Point | 164 °C | [1] |

| Flash Point | 59 °C | [1] |

| Vapor Pressure | 1.0 mmHg at 20°C | [1][2] |

| Solubility in Water | Miscible | [1] |

| pKa1 (25°C) | 10.97 | [1] |

| pKa2 (25°C) | 8.92 | [1] |

| Refractive Index (20°C) | 1.4512 | [1] |

| Oral LD50 (Rat) | ~1,000 mg/kg | |

| Inhalation LC50 (Rat) | ~4,300 mg/m³/4hr |

Synthesis of Pentane-1,3-diamine

While specific, detailed industrial synthesis protocols for pentane-1,3-diamine are proprietary, a common and versatile method for the laboratory-scale synthesis of 1,3-diamines is through the reductive amination of a suitable carbonyl compound. This process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination for the Synthesis of Pentane-1,3-diamine

This protocol describes a plausible synthetic route to pentane-1,3-diamine starting from 3-aminopentanenitrile (B1594277), which can be conceptualized as a two-step process within a one-pot reaction.

Materials:

-

3-aminopentanenitrile

-

Methanol (B129727) (MeOH)

-

Ammonia (B1221849) (in methanol, 7N solution)

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware for reactions under pressure

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, dissolve 3-aminopentanenitrile in methanol.

-

Addition of Reagents: To this solution, add a solution of ammonia in methanol. This is followed by the careful addition of a catalytic amount of Raney Nickel slurry.

-

Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Reaction: Heat the mixture to a suitable temperature (e.g., 80-120°C) with vigorous stirring. The reaction is typically monitored by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

Purification: The crude pentane-1,3-diamine can be purified by fractional distillation under reduced pressure to yield the final product.

Logical Workflow and Visualization

The synthesis of pentane-1,3-diamine via reductive amination of 3-aminopentanenitrile can be visualized as a sequential process. The initial nitrile is first reduced to a primary amine, which then can be isolated or, in a one-pot synthesis, further react under the reductive amination conditions to yield the final diamine. A simplified logical workflow for a plausible synthesis is depicted below.

Caption: A logical workflow for the synthesis of pentane-1,3-diamine.

Applications in Research and Drug Development

Pentane-1,3-diamine serves as a versatile building block in organic synthesis and materials science. While its direct application in pharmaceuticals is not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry.

Industrial Applications

The primary industrial applications of pentane-1,3-diamine include:

-

Polymer Synthesis: It is used as a monomer in the production of polyamides, where its asymmetric structure can impart unique properties to the resulting polymer.

-

Epoxy Curing Agent: It serves as a curative for epoxy resins, influencing the cross-linking density and the mechanical properties of the cured material.

-

Corrosion Inhibitor: Its amine functional groups allow it to act as a corrosion inhibitor for various metals.

-

Asphalt (B605645) Emulsifiers: It finds use in the formulation of asphalt emulsions.

Relevance in Drug Development

The 1,3-diamine moiety is a key structural feature in numerous biologically active compounds and natural products.[3][4] The presence of two basic nitrogen atoms at a 1,3-spacing allows for specific hydrogen bonding interactions with biological targets such as enzymes and receptors. Chiral 1,3-diamines are particularly valuable as ligands in asymmetric synthesis and as components of pharmacologically active molecules.[4]

While pentane-1,3-diamine itself is not a known therapeutic agent, its derivatives could be explored in drug discovery programs for the following reasons:

-

Scaffold for Library Synthesis: It can serve as a starting material for the synthesis of compound libraries for high-throughput screening.

-

Linker Moiety: The diamine functionality allows it to be used as a linker to connect different pharmacophores in the design of bifunctional molecules.

-

Modulation of Physicochemical Properties: Incorporation of the pentane-1,3-diamine structure can be used to modulate the solubility, lipophilicity, and basicity of a lead compound.

Conclusion

Pentane-1,3-diamine is a commercially available diamine with a well-characterized set of physicochemical properties. While its primary applications are in polymer and materials science, its underlying 1,3-diamine scaffold holds potential for applications in medicinal chemistry and drug development. Further research into the synthesis of its derivatives and their biological evaluation could uncover novel therapeutic applications.

References

A Technical Guide to the Stereocontrolled Synthesis of 1,3-Diaminated Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diamine motif is a crucial structural component in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral catalysts. The precise spatial arrangement of the two amino groups is often critical for their biological function and catalytic activity. Consequently, the development of stereocontrolled synthetic methods to access enantiomerically pure and diastereomerically defined 1,3-diamines is a significant endeavor in modern organic chemistry. This guide provides an in-depth overview of the core strategies for the stereocontrolled synthesis of these valuable compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Synthetic Strategies

Several powerful strategies have emerged for the stereocontrolled construction of 1,3-diamines. These can be broadly categorized into methods involving ring-opening reactions, multi-component reactions, asymmetric reductions, and C-H amination strategies.

Diastereoselective and Enantiospecific Ring-Opening of Aziridines

A highly effective method for synthesizing 1,3-diamines involves the nucleophilic ring-opening of activated aziridines. The use of 2-azaallyl anions as nucleophiles has proven particularly successful, allowing for the creation of up to three contiguous stereocenters with excellent control.[1][2] This transformation is characterized by its efficiency, high diastereoselectivity, and enantiospecificity.[1]

General Reaction Scheme:

A 2-azaallyl anion, generated from a ketimine, attacks an aryl-substituted aziridine (B145994) at the benzylic position. This ring-opening proceeds in a stereospecific manner, leading to the formation of an enantioenriched 1,3-diamine with differentiated amino groups.[1]

Quantitative Data Summary:

| Entry | Aziridine Substrate | 2-Azaallyl Anion Source (Ketimine) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl-substituted terminal aziridine | N-(diphenylmethylene)glycinate | 1,3-Diamine with vicinal stereocenters | up to 95 | >20:1 |

| 2 | 1,2-Disubstituted aziridine | N-(diphenylmethylene)glycinate | 1,3-Diamine with three contiguous stereocenters | 90 | 10.0:1 |

| 3 | 2,2-Disubstituted aziridine | N-(diphenylmethylene)glycinate | 1,3-Diamine with a quaternary stereocenter | High | High |

Data compiled from results reported in Organic Letters, 2017, 19(16), 4239-4242.[1][2]

Experimental Protocol: Synthesis of a 1,3-Diamine via Aziridine Ring-Opening

Materials:

-

Aryl-substituted aziridine (1.0 equiv)

-

Ketimine (e.g., N-(diphenylmethylene)glycinate ester) (1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Lithium diisopropylamide (LDA) (1.1 equiv)

-

Argon atmosphere

Procedure:

-

A solution of the ketimine in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

LDA is added dropwise to the solution, and the mixture is stirred for 30 minutes to generate the 2-azaallyl anion.

-

A solution of the aryl-substituted aziridine in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for a specified time (typically 2-4 hours), monitoring the progress by thin-layer chromatography.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,3-diamine.

Reaction Workflow:

Caption: Workflow for the synthesis of 1,3-diamines via aziridine ring-opening.

Three-Component Asymmetric Synthesis

A powerful and atom-economical approach to chiral 1,3-diamines is the three-component reaction of 1,3-dienes, a nitrogen source, and an aldehyde.[3][4] A relay catalysis system, employing both an amine and a palladium catalyst, has been developed for this transformation, enabling the synthesis of 1,3-diamines with both quaternary and tertiary stereocenters.[3]

General Reaction Scheme:

This reaction proceeds through the in-situ formation of a sulfonylimine from the condensation of sulfuric diamide (B1670390) and an aldehyde, catalyzed by a secondary amine like pyrrolidine (B122466). This intermediate then undergoes a vinylogous addition of a palladium(0)-activated 1,3-diene to form an η³-palladium(II) complex, which is followed by an allylic amination to yield the 1,3-diamine.[3]

Quantitative Data Summary:

| Entry | 1,3-Diene | Aldehyde | Catalyst System | Product | Enantioselectivity (ee %) |

| 1 | 3-Substituted 1,3-diene | Aromatic Aldehyde | Pyrrolidine / Pd(0) | 1,3-Diamine with quaternary center | Moderate to Good |

| 2 | 3-Substituted 1,3-diene | Aliphatic Aldehyde | Pyrrolidine / Pd(0) | 1,3-Diamine with tertiary center | Moderate to Good |

Data is qualitative as presented in the source, highlighting "moderate to good enantioselectivities".[3]

Experimental Protocol: Three-Component Synthesis of a 1,3-Diamine

Materials:

-

3-Substituted 1,3-diene (1.0 equiv)

-

Sulfuric diamide (1.1 equiv)

-

Aldehyde (1.2 equiv)

-

Pyrrolidine (20 mol%)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

-

Chiral ligand (e.g., a chiral phosphoramidite, 5 mol%)

-

Anhydrous solvent (e.g., dichloromethane)

-

Argon atmosphere

Procedure:

-

To a flame-dried reaction vessel under an argon atmosphere are added the palladium catalyst, the chiral ligand, and the anhydrous solvent. The mixture is stirred at room temperature for 30 minutes.

-

The sulfuric diamide, aldehyde, and pyrrolidine are then added sequentially to the reaction vessel.

-

The 3-substituted 1,3-diene is added, and the reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for 24-48 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the enantioenriched 1,3-diamine.

Signaling Pathway:

Caption: Relay amine and palladium catalysis for 1,3-diamine synthesis.

Diastereoselective Reduction of N-tert-Butanesulfinylketimines

The use of chiral auxiliaries provides a reliable method for introducing stereochemistry. The diastereoselective reduction of N-tert-butanesulfinylketimines is a notable example, leading to the synthesis of enantioenriched 1,3-diamines.[5]

General Reaction Scheme:

An appropriately substituted ketimine bearing a chiral N-tert-butanesulfinyl group undergoes diastereoselective reduction of the C=N bond using a suitable reducing agent. The chiral auxiliary directs the hydride attack, leading to the formation of a sulfinamide with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the desired 1,3-diamine.[5]

Quantitative Data Summary:

| Entry | N-tert-Butanesulfinylketimine Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield of Sulfinamide (%) |

| 1 | Atropisomeric ortho-substituted ketimine | L-Selectride | >98:2 | 85-95 |

| 2 | Atropisomeric ortho-substituted ketimine | NaBH₄ | 90:10 - 95:5 | High |

Data is representative of the high selectivities achievable with this method as described in J. Org. Chem. 2011, 76, 8, 2735–2745.[5]

Experimental Protocol: Diastereoselective Reduction and Deprotection

Materials:

-

N-tert-Butanesulfinylketimine (1.0 equiv)

-

Reducing agent (e.g., L-Selectride or NaBH₄) (1.5 equiv)

-

Anhydrous solvent (e.g., THF for L-Selectride, methanol (B129727) for NaBH₄)

-

4 N HCl in dioxane

-

Diethyl ether

-

Argon atmosphere

Procedure:

-

Reduction: The N-tert-butanesulfinylketimine is dissolved in the appropriate anhydrous solvent under an argon atmosphere and cooled to a low temperature (e.g., -78 °C for L-Selectride).

-

The reducing agent is added portion-wise or as a solution, and the reaction is stirred for several hours.

-

The reaction is quenched carefully with water or a saturated solution of Rochelle's salt.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

-

Deprotection: The purified sulfinamide is dissolved in a minimal amount of methanol or diethyl ether.

-

A solution of 4 N HCl in dioxane is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The resulting hydrochloride salt of the 1,3-diamine is typically collected by filtration or after removal of the solvent.

Logical Relationship Diagram:

Caption: Logical steps for the synthesis of 1,3-diamines from N-tert-butanesulfinylketimines.

Conclusion

The stereocontrolled synthesis of 1,3-diaminated compounds is a dynamic field of research with significant implications for drug discovery and catalyst development. The methods outlined in this guide—ring-opening of aziridines, multi-component reactions, and the use of chiral auxiliaries—represent some of the most robust and versatile strategies available to chemists. The choice of a particular method will depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. As research progresses, the development of even more efficient, selective, and sustainable methods for the synthesis of these important structural motifs is anticipated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diastereoselective and Enantiospecific Synthesis of 1,3-Diamines via 2-Azaallyl Anion Benzylic Ring-Opening of Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,3-Diaminopentane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1,3-diaminopentane (CAS: 589-37-7), a diamine used as a specialty chemical intermediate. It details the compound's chemical and physical properties, provides established protocols for its synthesis and analysis, and presents its structural formula. The information is intended to support research and development activities requiring the use or synthesis of this molecule.

Chemical Identity and Properties

This compound, also known by its IUPAC name pentane-1,3-diamine, is a colorless to light yellow liquid.[1][2][3] It serves as a versatile building block and monomer, particularly in the synthesis of polyamides and as a crosslinking agent.[1][4]

Structural Information

The structure of this compound consists of a five-carbon pentane (B18724) chain with amino groups (-NH₂) attached to the first and third carbon atoms. Its linear formula is CH₃CH₂CH(NH₂)CH₂CH₂NH₂.[5]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. This data is critical for handling, storage, and reaction design.

| Property | Value | Reference(s) |

| CAS Number | 589-37-7 | [1][2][4][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Density | 0.855 g/mL at 25 °C | [2][4][9][10][11] |

| Boiling Point | 164 °C | [2][3][6][9][10][11] |

| Melting Point | -121 °C | [2][6][9][10][11] |

| Flash Point | 59 °C (138 °F) | [2][3] |

| Refractive Index (n²⁰/D) | 1.452 | [2][9][10] |

| Vapor Pressure | 2.22 mmHg at 25 °C | [2] |

| pKa (Predicted) | 10.45 ± 0.35 | [2][10] |

| Purity (Typical) | >96.0% (by GC) | [1][3][6][12] |

Spectral Data Summary

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

| Technique | Key Features / Data Reference |

| ¹H NMR | Spectrum available from ChemicalBook (400 MHz, CDCl₃).[13] |

| ¹³C NMR | Spectrum available from ChemicalBook.[14] |

| IR Spectroscopy | ATR-IR spectrum available from PubChem/Wiley.[7] |

| Mass Spectrometry | Mass spectrum data available from ChemicalBook.[13] |

Visualization of Chemical Structure

The following diagram illustrates the two-dimensional structural formula of this compound.

Experimental Protocols

This section details methodologies for the synthesis and analytical characterization of this compound.

Synthesis Protocol: Catalytic Hydrogenation of 3-Aminopentanenitrile

This procedure is based on the catalytic reduction of a nitrile to a primary amine, a common and effective industrial method.[6] The following protocol is adapted from a patented process for the preparation of this compound.[1]

Objective: To synthesize this compound by the hydrogenation of 3-aminopentanenitrile.

Materials:

-

3-Aminopentanenitrile (substrate)

-

Raney® Cobalt catalyst (promoted with Cr, Ni, Mo, Fe, or Mn)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 5-10% w/w)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dioxane)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and properly assembled.

-

Charging the Reactor: Charge the autoclave with 3-aminopentanenitrile, the Raney® Cobalt catalyst (typically 5-15% by weight of the nitrile), the aqueous NaOH solution, and the solvent. The alkaline solution helps improve selectivity towards the desired primary diamine.[1]

-

Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

-

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar) and begin stirring. Heat the reactor to the target temperature (e.g., 80-120 °C).

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst.

-

Product Isolation: The crude product is isolated by distillation of the filtrate under reduced pressure to remove the solvent and then the purified this compound.

Logical Workflow for Synthesis:

Analytical Protocol: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for determining the purity of volatile compounds like this compound and identifying any potential impurities.

Objective: To determine the purity of a this compound sample.

Instrumentation & Materials:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

-

Helium (carrier gas)

-

Sample: this compound

-

Solvent: Dichloromethane or Methanol (HPLC grade)

GC-MS Parameters:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

-

GC Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 30-300

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Integrate the peak areas of all detected compounds in the chromatogram.

-

Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100%.

Analytical Protocol: HPLC Method (Adapted)

While GC is more common for this compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analyzing mixtures of diamines. This method is adapted from a procedure for similar short-chain diamines.[4]

Objective: To separate and analyze this compound in a liquid sample.

Instrumentation & Materials:

-

HPLC system with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

-

Column: Primesep 200 (or similar mixed-mode column) (e.g., 4.6 x 100 mm, 5 µm).[4]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (MeCN)

-

Mobile Phase Additive: Ammonium formate (B1220265) (AmFm)

-

Sample: this compound dissolved in mobile phase.

HPLC Parameters:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, for example: 70% Acetonitrile, 30% Water, with 20 mM Ammonium formate buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-